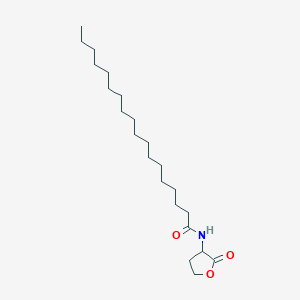

N-Octadecanoyl-L-homoserine lactone

描述

Overview of N-Acyl Homoserine Lactones (AHLs) as Quorum Sensing Molecules

N-Acyl Homoserine Lactones are a class of signaling molecules that are fundamental to how many bacterial populations interact and adapt. nih.gov

N-Acyl Homoserine Lactones (AHLs) are composed of a conserved homoserine lactone ring N-acylated with a fatty acid side chain. nih.gov This acyl chain can vary in length, typically from 4 to 18 carbons, and may feature modifications such as substitutions at the C3 position (with a hydroxyl or oxo group) or unsaturation within the chain. nih.gov These structural variations are key to the specificity of the signaling system.

The general structure of an AHL is characterized by its amphipathic nature, possessing both a hydrophilic homoserine lactone head and a hydrophobic acyl tail. This dual characteristic influences their diffusion across cell membranes and their interaction with receptor proteins.

AHLs function as autoinducers in quorum sensing, a mechanism that allows bacteria to monitor their population density. nih.gov At low cell densities, AHLs are produced at a basal level and diffuse into the surrounding environment. As the bacterial population grows, the concentration of these signaling molecules increases. Once a critical threshold concentration is reached, AHLs bind to their cognate LuxR-type transcriptional regulator proteins within the bacterial cells. nih.gov

This binding event typically induces a conformational change in the LuxR protein, activating it to bind to specific DNA sequences known as "lux boxes." This, in turn, modulates the expression of target genes. nih.gov The regulated genes are often involved in collective behaviors that are most effective when undertaken by a large number of bacteria simultaneously. These behaviors include a wide array of processes critical for bacterial survival and interaction with their environment.

| Process Regulated by AHLs | General Function | Example Bacteria |

|---|---|---|

| Bioluminescence | Production of light | Vibrio fischeri |

| Biofilm Formation | Formation of surface-attached communities | Pseudomonas aeruginosa |

| Virulence Factor Production | Expression of toxins and other pathogenic factors | Pseudomonas aeruginosa |

| Plasmid Conjugation | Transfer of genetic material between bacterial cells | Agrobacterium tumefaciens |

| Antibiotic Production | Synthesis of antimicrobial compounds | Erwinia carotovora |

| Symbiosis | Establishment of mutualistic relationships with hosts | Sinorhizobium meliloti |

Specificity of N-Octadecanoyl-L-Homoserine Lactone (C18-HSL) within the AHL Family

Within the diverse family of AHLs, this compound (C18-HSL) is distinguished by its exceptionally long acyl chain.

AHLs are broadly categorized based on the length of their acyl chain. Those with chains of more than eight carbons are classified as long-chain AHLs. asm.org C18-HSL, with its 18-carbon acyl chain, is a prominent example of a very-long-chain AHL. asm.org

A key characteristic of long-chain AHLs is their reduced ability to freely diffuse across bacterial cell membranes compared to their short-chain counterparts. asm.org This hydrophobicity suggests that their transport may require active export mechanisms, such as efflux pumps. asm.org This property has significant implications for the dynamics of quorum sensing signaling, potentially allowing for more localized or targeted communication.

Occurrence: The most well-documented producer of C18-HSL is the nitrogen-fixing soil bacterium Sinorhizobium meliloti. nih.gov This bacterium engages in a symbiotic relationship with legume plants, such as alfalfa. nih.gov In S. meliloti, the sinI gene is responsible for the synthesis of a range of long-chain AHLs, including C18-HSL. nih.gov The production of these molecules is crucial for regulating symbiotic processes. While S. meliloti is the primary known source, research into other rhizobial species and complex microbial communities continues to expand our understanding of the distribution of this specific long-chain AHL. nih.gov

Detection: The identification and quantification of C18-HSL in biological samples, such as bacterial cultures or soil extracts, rely on sensitive analytical techniques.

Mass Spectrometry (MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful method for the detection and quantification of C18-HSL. nih.govnih.gov This technique allows for the separation of different AHLs from a complex mixture and their precise identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Bacterial Biosensors: Another approach involves the use of specific bacterial reporter strains. asm.org For instance, a genetically engineered strain of Sinorhizobium meliloti has been developed to be highly sensitive and specific to long-chain AHLs. asm.org In such a biosensor, the presence of an external long-chain AHL like C18-HSL induces the expression of a reporter gene (e.g., lacZ, leading to a color change), providing a biological readout of its presence. asm.orgnih.gov

These methods have been instrumental in studying the production of C18-HSL in its native biological context and understanding its role in microbial ecology. nih.gov

Structure

2D Structure

属性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ecological and Biological Roles of N Octadecanoyl L Homoserine Lactone

N-Octadecanoyl-L-Homoserine Lactone in Biofilm Formation and Maturation

This compound (C18-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which are signal molecules used by Gram-negative bacteria in a process called quorum sensing (QS) to coordinate gene expression in response to cell population density caymanchem.comscienceopen.com. This regulatory system is integral to various bacterial phenotypes, including the formation and maturation of biofilms caymanchem.com. C18-HSL, a long-chain AHL, is notably produced by the nitrogen-fixing bacterial symbiont Sinorhizobium meliloti caymanchem.com. While the general role of AHLs in biofilm formation is well-documented, the specific contributions of C18-HSL are an area of ongoing research scienceopen.commdpi.com. For instance, studies on the epiphytic bacterium Pseudoalteromonas galatheae have identified it as a producer of four types of AHLs, including C18-HSL, and have confirmed its biofilm-forming capabilities are regulated by quorum sensing molecules mdpi.com.

Influence on Initial Adhesion and Biofilm Development

The initial adhesion of bacteria to a surface is a critical first step in biofilm formation mdpi.com. This process can be influenced by AHL signaling molecules nih.govnih.gov. Research has shown that AHLs can enhance bacterial adhesion by stimulating the synthesis of extracellular polymeric substances (EPS), which alters cell surface properties like hydrophobicity and upregulates pathways related to flagellar assembly and protein production nih.govfigshare.com. While these mechanisms have been established for AHLs in general, direct studies detailing the specific role of this compound in mediating the initial attachment and subsequent development stages of biofilm formation are not extensively detailed in the available research. However, studies on analogues have shown that modifications to AHL structures can influence the development stage of biofilm formation in various bacteria, such as Porphyromonas gingivalis nih.gov.

Regulation of Extracellular Polymeric Substance (EPS) Production

Extracellular Polymeric Substances (EPS) form the structural matrix of biofilms, providing protection and facilitating intercellular interactions. The production of EPS is a tightly regulated process in many bacteria, often controlled by AHL-mediated quorum sensing nih.govnih.gov. Studies have demonstrated a strong positive correlation between the concentration of certain AHLs, such as C8-HSL and C10-HSL, and the quantity of EPS produced during the formation of anaerobic granular sludge nih.govnih.govresearchgate.net. Exogenous addition of these AHLs to floccular sludge resulted in a significant increase in EPS production, supporting the hypothesis that the AHL-mediated QS system plays a key role in EPS regulation nih.govnih.govresearchgate.net. Although these findings specifically highlight the role of other long-chain AHLs, they suggest a conserved mechanism by which this compound could similarly regulate the synthesis and secretion of the biofilm matrix in producing organisms.

Impact on Biofilm Structure and Architecture

The three-dimensional structure of a mature biofilm is not random but is a developed architecture influenced by various factors, including QS signaling. AHL molecules can significantly alter the final structure of a biofilm scienceopen.com. For example, studies have shown that moderate concentrations of specific AHLs can induce or enhance biofilm formation and modify its architecture, while higher concentrations may have an inhibitory effect scienceopen.com. Confocal laser scanning microscopy of biofilms formed by the C18-HSL-producing bacterium Pseudoalteromonas galatheae revealed that the presence of other exogenous AHLs resulted in a biofilm that appeared smoother, healthier, and denser compared to a control biofilm which was uneven and thin mdpi.com. While this demonstrates the principle of AHL-mediated structural changes in a C18-HSL producer, the specific impact of C18-HSL itself on the final biofilm architecture remains to be fully elucidated.

This compound and Microbial Pathogenesis

Quorum sensing is a critical component of microbial pathogenesis, allowing bacteria to coordinate the expression of genes that contribute to their virulence nih.govfrontiersin.org. AHL molecules, acting as autoinducers, enable bacteria to collectively launch an attack once a sufficient population density is reached, overwhelming host defenses caymanchem.comfrontiersin.org. This system controls the production of numerous virulence factors and is essential for the successful colonization and infection of a host mdpi.comnih.gov. The role of long-chain AHLs in these processes is complex, as they can also interact with and modulate host immune responses nih.govresearchgate.netnih.gov.

Modulation of Virulence Factor Expression

The expression of virulence factors, such as toxins, proteases, and secondary metabolites, is frequently regulated by AHL-mediated QS systems mdpi.comtulane.edufrontiersin.org. For instance, in Pseudomonas aeruginosa, the Las and Rhl systems, which utilize different AHLs, control a wide array of virulence genes mdpi.comtulane.edu. While much of the research has focused on AHLs with shorter acyl chains, long-chain AHLs are also significant modulators. In a study of in vitro oral biofilms, the addition of C18-HSL was shown to cause a statistically significant increase in the protease activity of the commensal biofilm community nih.gov. This finding is particularly relevant as proteases can act as potent virulence factors, contributing to tissue damage and aiding in immune evasion during an infection.

| AHL Molecule | Biofilm Model | Effect on Protease Activity | Fold Increase vs. Control |

| This compound (C18-HSL) | Commensal | Statistically significant increase | 165.1% |

| N-oxohexanoyl-L-homoserine lactone (OC6-HSL) | Commensal | Statistically significant increase | 156.0% |

| N-oxotridecanoyl-L-homoserine lactone (OC13-HSL) | Commensal | Statistically significant increase | 166.4% |

| N-decanoyl-L-homoserine lactone (C10-HSL) | Periodontal | Increase | 138.8% |

| N-oxohexanoyl-L-homoserine lactone (OC6-HSL) | Periodontal | Reduction | 80.0% |

| N-oxotetradecanoyl-L-homoserine lactone (OC14-HSL) | Periodontal | Reduction | 52.6% |

Data sourced from a study on the effects of exogenous AHLs on protease activity in different oral biofilm models. nih.gov

Role in Host Colonization and Infection Processes

Successful host colonization is a prerequisite for infection and is often dependent on the ability of bacteria to form biofilms and express necessary virulence factors at the appropriate time scienceopen.com. AHL signaling plays a crucial role in this process. For example, AHLs produced by Vibrio parahaemolyticus have been shown to regulate biofilm formation and enhance colonization scienceopen.com. Bacteria-derived AHLs can be detected in host tissues and circulation, indicating they can disseminate from the site of colonization and potentially interact with host cells nih.gov. Certain AHLs are known to modulate host immune responses, which may contribute to the pathogenicity of the bacteria by creating a more favorable environment for infection nih.govresearchgate.net. While the specific role of this compound in host colonization is not as well-defined as that of AHLs from prominent pathogens like P. aeruginosa, its production by symbiotic bacteria like S. meliloti highlights its importance in mediating bacteria-host interactions, which in pathogenic contexts are central to colonization and infection caymanchem.com.

This compound in Specific Disease Models (e.g., oral diseases)

The oral cavity is a complex ecosystem where bacterial communication plays a significant role in health and disease. While the role of many AHLs in oral biofilms is an expanding area of research, specific data on this compound (C18-HSL) is emerging.

Recent studies have identified C18-HSL in human oral samples. Specifically, N-tetradecanoyl-L-homoserine lactone (C14-HSL) and this compound (C18-HSL) have been detected in the saliva of patients with dental caries nih.gov. The presence of this long-chain AHL in the context of dental caries suggests a potential role in the pathogenesis of this disease.

Dental caries is characterized by the demineralization of tooth structure due to acid produced by bacterial fermentation of dietary sugars. The formation of dental plaque, a complex biofilm, is central to the development of caries. One study on in vitro oral biofilm models demonstrated that the addition of a related compound, N-(3-oxo-octadecanoyl)-L-homoserine lactone (OC18-HSL), to commensal and periodontal model biofilms resulted in an increase in lactate accumulation nih.govresearchgate.net. Lactate is a primary acid responsible for enamel demineralization. This finding suggests a potential mechanism by which long-chain AHLs like C18-HSL could contribute to a more cariogenic environment within the oral biofilm.

While the direct causal relationship and the precise mechanisms of C18-HSL in oral diseases are still under investigation, its detection in clinical samples and the functional effects of similar long-chain AHLs on biofilm metabolism point towards its significance in oral health and disease.

Table 1: Detection and Effects of N-acyl Homoserine Lactones in Oral Biofilms

| AHL Compound | Finding | Implication in Oral Health |

|---|---|---|

| This compound (C18-HSL) | Detected in the saliva of patients with dental caries nih.gov. | Potential biomarker or contributor to dental caries. |

| N-(3-oxo-octadecanoyl)-L-homoserine lactone (OC18-HSL) | Increased lactate accumulation in commensal and periodontal model biofilms nih.govresearchgate.net. | May contribute to a more acidic and cariogenic oral environment. |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Increased the relative presence of periodontal pathogens Peptostreptococcus and Prevotella in oral biofilm models nih.gov. | May promote a shift towards a dysbiotic microbial community associated with periodontal disease. |

Interkingdom Signaling Mediated by this compound

Interkingdom signaling refers to the communication between prokaryotic and eukaryotic organisms. Bacterial quorum sensing molecules, such as AHLs, can influence the behavior and gene expression of their eukaryotic hosts, and vice versa. As a long-chain AHL, C18-HSL has the potential to participate in this complex cross-talk.

Modulation of Host Immune Responses

The modulation of the host immune system is a critical aspect of interkingdom signaling by bacterial quorum sensing molecules. Numerous studies have demonstrated that AHLs can have both pro- and anti-inflammatory effects, depending on the specific molecule, its concentration, and the host cell type.

A significant body of research has focused on the immunomodulatory properties of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), another long-chain AHL. For instance, 3-oxo-C12-HSL has been shown to suppress the production of the pro-inflammatory cytokine TNF-α while amplifying the production of the anti-inflammatory cytokine IL-10 in macrophages nih.gov. It can also inhibit lymphocyte proliferation and down-regulate the production of IL-12, a cytokine that supports a Th1-type immune response nih.gov. These effects are thought to help bacteria like Pseudomonas aeruginosa establish chronic infections by dampening the host's immune response.

Plant-Microbe Interactions and C18-HSL

In the context of plant-microbe interactions, C18-HSL plays a well-defined role, particularly in the symbiosis between the nitrogen-fixing bacterium Sinorhizobium meliloti and its legume hosts, such as alfalfa. S. meliloti produces a variety of long-chain AHLs, including C18-HSL, through the action of the SinI synthase.

These AHLs are crucial for the successful establishment of symbiosis. The sinI/sinR quorum sensing system in S. meliloti regulates the production of exopolysaccharide II (EPS-II) and swarming motility. EPS-II is a symbiotically active polysaccharide that is essential for the invasion of root nodules. Mutants of S. meliloti that are unable to produce these long-chain AHLs are defective in nodule invasion.

The production of a diverse array of long-chain AHLs, including C18-HSL, allows for a complex and finely tuned regulation of symbiotic functions. Furthermore, the presence of AHL-degrading bacteria in the rhizosphere, such as Acinetobacter strains that can degrade C18-HSL, adds another layer of complexity to these interactions, suggesting that the balance of AHL production and degradation in the soil environment can influence the outcome of plant-microbe relationships.

This compound in Environmental Microbial Communities

The principles of quorum sensing and the signaling molecules involved are not limited to host-associated environments but are also fundamental to the functioning of complex microbial communities in various ecosystems, including engineered environments like wastewater treatment systems.

Role in Wastewater Treatment Systems and Biofouling

Wastewater treatment plants and membrane bioreactors (MBRs) are environments where microbial biofilms play both beneficial and detrimental roles. The formation and activity of these biofilms are often regulated by quorum sensing. A wide variety of AHLs, with acyl chain lengths ranging from C4 to C18, have been detected in activated sludge and are known to be involved in processes such as biofilm formation, the production of extracellular polymeric substances (EPS), and ultimately, biofouling of membranes mdpi.com.

Impact on Diverse Microbial Ecosystems

The influence of this compound extends across different microbial ecosystems, where it modulates key bacterial processes, most notably the formation of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provide protection and facilitate nutrient acquisition.

Influence on Marine Microbial Biofilms

In marine environments, the epiphytic bacterium Pseudoalteromonas galatheae, isolated from the red macroalga Porphyra haitanensis, has been identified as a producer of C18-HSL, alongside other AHLs such as C4-HSL, C8-HSL, and 3-oxo-C16-HSL nih.govnih.gov. Studies have demonstrated that the formation of biofilms by P. galatheae is regulated by quorum sensing molecules nih.govnih.gov. While the most significant positive correlation with biofilm formation was observed with C8-HSL, the production of the long-chain C18-HSL suggests its involvement in the complex regulatory network governing the lifestyle of this marine bacterium nih.gov. The presence of long-chain AHLs in marine bacteria is a recognized phenomenon, indicating potential adaptations for signaling in aquatic environments nih.gov.

The table below summarizes the AHLs produced by Pseudoalteromonas galatheae and their observed impact on its biofilm formation.

| Signaling Molecule | Production by P. galatheae | Impact on Biofilm Formation |

| C4-HSL | Yes | Enhanced |

| C8-HSL | Yes | Significantly Enhanced |

| 3-oxo-C16-HSL | Yes | Enhanced |

| This compound (C18-HSL) | Yes | Enhanced |

Role in Oral Microbial Communities

The human oral cavity hosts a complex and dynamic microbial ecosystem where interspecies communication is critical for the development of dental plaque, a type of biofilm. Research has detected this compound in the saliva of patients with dental caries, highlighting its potential role in the pathogenesis of this disease.

Furthermore, studies on in vitro oral biofilms have shown that the very long-chain N-oxooctadecanoyl-l-homoserine lactone (OC18-HSL), a derivative of C18-HSL, significantly promotes biofilm formation among periodontal pathogens nih.gov. This suggests that long-chain AHLs can influence the structure and development of oral microbial communities, potentially contributing to a shift towards a more pathogenic state. For instance, long-chain AHLs have been observed to increase lactate accumulation in periodontal biofilms, a metabolic shift that can contribute to the progression of periodontal disease nih.gov.

The following table outlines the observed effects of long-chain AHLs, including a derivative of this compound, on oral biofilms.

| Microbial Ecosystem | Specific Long-Chain AHL | Observed Impact |

| Oral Biofilm (Periodontal Pathogens) | N-oxooctadecanoyl-l-homoserine lactone (OC18-HSL) | Promoted biofilm formation |

| Oral Biofilm (Periodontal) | General Long-Chain AHLs | Increased lactate accumulation |

The growing body of evidence underscores the importance of this compound as a signaling molecule that shapes the architecture and function of microbial communities in both marine and human-associated environments. Further research into the specific mechanisms of action of this long-chain AHL will provide deeper insights into its ecological and biological roles.

Quorum Quenching and Inhibition Strategies Targeting N Octadecanoyl L Homoserine Lactone

Enzymatic Degradation of N-Octadecanoyl-L-Homoserine Lactone

The enzymatic inactivation of N-acyl-homoserine lactones (AHLs) is a primary quorum quenching mechanism employed by various microorganisms. frontiersin.orgresearchgate.net This degradation is primarily accomplished by three classes of enzymes: AHL-lactonases, AHL-acylases, and oxidoreductases. frontiersin.org

AHL-lactonases inactivate AHL signal molecules by hydrolyzing the ester bond within the homoserine lactone ring, rendering the molecule unable to bind to its cognate LuxR-type transcriptional regulator. nih.govnih.gov This hydrolysis is a reversible process, as acidification of the environment can lead to the reformation of the lactone ring, a process known as lactonolysis. nih.govscirp.org

Mechanisms: The most extensively studied AHL-lactonase is the AiiA enzyme, first identified in a Bacillus species. nih.govnih.gov Structural and mechanistic studies have revealed that AiiA enzymes are metalloenzymes belonging to the metallo-β-lactamase superfamily. nih.govnih.gov The catalytic site typically contains two zinc ions that are crucial for the enzymatic activity. nih.govnih.gov The proposed mechanism involves these zinc ions coordinating with the carbonyl group of the lactone ring and a water molecule, facilitating a nucleophilic attack on the ester bond and subsequent ring opening. nih.gov The activity of some AiiA-like lactonases is not significantly affected by the length of the acyl side chain, suggesting they can degrade a broad spectrum of AHLs, including long-chain variants like C18-HSL. nih.gov Another notable lactonase is QsdA from Rhodococcus erythropolis, which also demonstrates the ability to degrade a wide range of AHLs, from C6-HSL to C14-HSL with 3-oxo substitutions. nih.gov

Applications: The primary application of AHL-lactonases is as anti-virulence agents. By degrading the AHL signals, these enzymes effectively block quorum sensing-regulated processes. nih.gov A significant demonstration of this potential was achieved by creating transgenic tobacco and potato plants that express the AiiA lactonase gene. These plants exhibited enhanced resistance to infection by the soft-rot pathogen Erwinia carotovora, which relies on AHL signaling to coordinate the production of virulence factors. nih.gov This approach highlights the potential of using quorum quenching enzymes to protect against bacterial infections in agriculture and potentially in medicine. nih.gov

AHL-acylases, also known as AHL-amidohydrolases, represent another major family of quorum quenching enzymes. They catalyze the irreversible hydrolysis of the amide bond that links the acyl side chain to the homoserine lactone ring. frontiersin.orgwikipedia.org This cleavage yields L-homoserine lactone and the corresponding fatty acid. nih.gov

Mechanisms: Many AHL-acylases, including PvdQ from Pseudomonas aeruginosa and AiiD from a Ralstonia species, belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govesrf.fr These enzymes undergo post-translational processing to expose an N-terminal serine, threonine, or cysteine residue, which then acts as the catalytic nucleophile. esrf.fr In the case of PvdQ, the N-terminal serine of the β-chain initiates the hydrolysis of the amide bond. esrf.fr Unlike lactonases that recognize the homoserine lactone moiety, the substrate specificity of acylases is largely determined by a hydrophobic binding pocket that accommodates the acyl chain. esrf.fr This allows for specificity towards AHLs of certain chain lengths. For instance, the PA2385 acylase from P. aeruginosa PAO1 effectively degrades long-chain AHLs with side chains ranging from 11 to 14 carbons, indicating its potential activity against C18-HSL. researchgate.net Porcine kidney acylase I has also been shown to deacylate AHLs, including N-octanoyl-L-homoserine lactone. nih.gov

Applications: The application of AHL-acylases focuses on disrupting pathogenic behaviors. By degrading long-chain AHL signals, these enzymes can significantly reduce the production of virulence factors and biofilm formation in pathogens like P. aeruginosa. nih.govresearchgate.net For example, the expression of the AiiD acylase in P. aeruginosa PAO1 led to a decrease in swarming motility and the production of virulence factors such as elastase and pyocyanin. nih.gov This demonstrates the therapeutic potential of AHL-acylases in controlling bacterial infections by disarming pathogens rather than killing them.

A third mechanism of AHL inactivation involves modification of the acyl side chain by enzymes such as oxidoreductases, without degrading the core structure of the molecule. frontiersin.orgwikipedia.org

Mechanisms: This activity has been notably characterized in Rhodococcus erythropolis. wikipedia.orgresearchgate.net This bacterium possesses enzymes that can reduce the 3-oxo group on the acyl chain of an AHL to a 3-hydroxy group. researchgate.net This modification of the side chain is sufficient to prevent the signal molecule from being recognized by its target LuxR receptor, thereby quenching the signal. wikipedia.org This oxidoreductase activity was shown to be effective on 3-oxo-AHLs with acyl chains ranging from C8 to C14. researchgate.net

Applications: While less studied for direct therapeutic applications compared to lactonases and acylases, the modification of AHL signals by oxidoreductases represents another natural strategy for interfering with bacterial communication. nih.gov Understanding these enzymes could lead to new ways to generate inactive AHL analogs or to develop novel quorum quenching strategies.

Inhibition of this compound Synthesis

An alternative to degrading the signal molecule is to prevent its production by inhibiting the AHL synthase enzymes. For C18-HSL, this involves targeting its specific LuxI-type synthase, SinI, which is found in Sinorhizobium meliloti. caymanchem.com

LuxI-family synthases catalyze the formation of AHLs by joining an acyl group from an acylated acyl-carrier protein (acyl-ACP) with S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety. nih.govmdpi.com

Mechanisms of Inhibition: Inhibition of these synthases can be achieved by using molecules that mimic the natural substrates or the product. These competitive inhibitors bind to the active site of the synthase, preventing the formation of the natural AHL. The crystal structure of the Burkholderia glumae synthase TofI in a complex with an inhibitor (J8-C8) and the reaction byproduct 5'-methylthioadenosine (MTA) has provided significant insight into this mechanism. nih.gov The inhibitor occupies the same binding pocket as the acyl-chain of the natural substrate, demonstrating a clear competitive inhibition model. nih.gov The specificity of LuxI-type synthases for different acyl-ACPs is determined by the architecture of the substrate-binding pocket. nih.govnih.gov

A diverse array of small molecules, from both natural and synthetic origins, have been identified as inhibitors of AHL production. nih.govresearchgate.net These compounds can act through various mechanisms.

Research Findings: Several classes of small molecule inhibitors have been investigated:

Inhibitors of Precursor Pathways: Some compounds disrupt the synthesis of AHLs by targeting the production of their essential precursors. For example, triclosan (B1682465) inhibits the enoyl-ACP reductase, an enzyme involved in the fatty acid synthesis pathway that supplies the acyl-ACP substrate for AHL synthesis. nih.gov

Synthetic AHL Analogs: Synthetic analogs of AHLs can act as competitive inhibitors of the synthase enzymes. Halogenated furanones and derivatives of phenylacetic acid have been developed to competitively inhibit AHL synthases. researchgate.net

Plant-Derived Compounds: A wealth of natural compounds from plants show quorum quenching activity. semanticscholar.orgnih.gov Tannic acid and trans-cinnamaldehyde have been shown to inhibit AHL synthase activity. nih.govnih.gov Molecular docking studies suggest that cinnamaldehyde (B126680) can bind to the LasI synthase, interacting with key residues in the substrate-binding pocket. nih.gov Other plant-derived inhibitors include coumarins, flavonoids, and sulfur-containing compounds like ajoene. semanticscholar.orgnih.gov These natural products represent a promising source for the development of new anti-virulence drugs. semanticscholar.org

Interference with this compound Receptor Binding

One of the primary strategies to disrupt C18-HSL-mediated quorum sensing is to interfere with the binding of this signal molecule to its cognate LuxR-type receptor protein. This can be achieved through either competitive or non-competitive inhibition.

Competitive Inhibitors of LuxR-type Receptors

Competitive inhibitors are structurally similar to the natural ligand, in this case, C18-HSL, and compete for the same binding site on the LuxR-type receptor. This binding prevents the conformational changes necessary for the receptor to activate the transcription of target genes. Research has shown that other AHL molecules can act as competitive inhibitors. For instance, at low population densities, octanoyl-HSL (C8-HSL) has been observed to competitively inhibit the binding of 3-oxo-hexanoyl-HSL (3-oxo-C6-HSL) to its LuxR receptor in Vibrio fischeri, thereby inhibiting the production of Lux proteins. nih.gov This principle suggests that other long-chain AHLs or synthetic analogs could potentially act as competitive inhibitors for the C18-HSL receptor.

While specific competitive inhibitors for C18-HSL are not extensively documented, studies on other LuxR-type receptors provide insights into potential candidates. For example, N-(phenylbutanoyl)-L-homoserine lactone (PBHL) ligands have been shown to be competitive inhibitors of the AbaR receptor in Acinetobacter baumannii. nih.gov Shorter-chain 3-oxo-AHLs (C6, C8, and C10) also act as competitive inhibitors for the AbaR receptor, which normally binds a longer chain AHL. nih.gov These findings suggest that AHLs with variations in the acyl chain could serve as a basis for designing competitive inhibitors for the C18-HSL receptor.

Table 1: Examples of Competitive Inhibitors for LuxR-type Receptors

| Inhibitor Type | Specific Compound Example | Target Receptor | Organism | Key Findings |

| Shorter-chain AHL | Octanoyl-HSL (C8-HSL) | LuxR | Vibrio fischeri | Competitively inhibits the binding of 3-oxo-C6-HSL. nih.gov |

| Synthetic AHL Analog | N-(phenylbutanoyl)-L-homoserine lactone (PBHL) | AbaR | Acinetobacter baumannii | Acts as a competitive inhibitor of the AbaR receptor. nih.gov |

| Shorter-chain 3-oxo-AHLs | C6, C8, and C10 3-oxo-AHLs | AbaR | Acinetobacter baumannii | Function as good competitive inhibitors of the AbaR receptor. nih.gov |

Non-competitive Antagonists

Non-competitive antagonists bind to a site on the receptor that is distinct from the AHL binding site, known as an allosteric site. This binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound. While the concept is well-established for various receptors, specific non-competitive antagonists for LuxR-type receptors that bind C18-HSL are still an emerging area of research.

Some studies suggest that certain natural compounds, such as halogenated furanones produced by the marine alga Delisea pulchra, may function as non-competitive antagonists. These compounds have been shown to block quorum sensing, and it is proposed that they bind in a non-agonist fashion, suggesting a mechanism other than direct competition with the AHL for the binding site. However, further research is needed to confirm a truly non-competitive mechanism for these and other compounds against LuxR-type receptors, especially those that recognize long-chain AHLs like C18-HSL.

Natural and Synthetic Quorum Quenching Compounds

Another major avenue for disrupting C18-HSL signaling is through the use of quorum quenching compounds that degrade or modify the signal molecule itself. These compounds are often enzymes produced by other microorganisms.

Identification of Quorum Quenching Bacteria and Their Enzymes

A diverse range of bacteria has been identified that can produce enzymes capable of inactivating AHLs, including those with long acyl chains. These enzymes primarily fall into two categories: AHL lactonases and AHL acylases.

AHL lactonases hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive.

AHL acylases cleave the amide bond, separating the acyl chain from the homoserine lactone ring. frontiersin.org

An Acinetobacter strain isolated from the rhizosphere of cucumber has been reported to degrade this compound (C18-HSL). nih.gov Furthermore, an oxidoreductase from Bacillus megaterium, known as P450BM3, has been shown to oxidize a range of long-chain AHLs, including C18-HSL. nih.gov Porcine kidney acylase I has also demonstrated the ability to deacylate N-acylhomoserine lactones. nih.govresearchgate.net

Table 2: Examples of Quorum Quenching Bacteria and Enzymes Targeting Long-Chain AHLs

| Organism | Enzyme | Enzyme Type | Substrate(s) Including Long-Chain AHLs |

| Acinetobacter sp. | Not specified | Not specified | This compound (C18-HSL) nih.gov |

| Bacillus megaterium | P450BM3 | Oxidoreductase | C12-HSL, 3-oxo-C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C18-HSL, and C20-HSL nih.gov |

| Porcine Kidney | Acylase I | Acylase | N-butyryl- and N-octanoyl-L-homoserine lactones nih.govresearchgate.net |

Application of Quorum Quenching in Antimicrobial Strategies

The application of quorum quenching holds significant promise as an antimicrobial strategy, particularly as an anti-virulence therapy. By disrupting bacterial communication, quorum quenching can inhibit the expression of virulence factors and the formation of biofilms, making pathogens more susceptible to host defenses and conventional antibiotics.

A notable example of this application is the use of the AiiA lactonase from Bacillus in Sinorhizobium meliloti. The production of AiiA in S. meliloti was shown to inactivate the bacterium's AHL signals, leading to a significant reduction in nodule initiation on its host plant, Medicago truncatula. nih.gov This demonstrates that quorum quenching can effectively disrupt crucial symbiotic (and by extension, pathogenic) interactions that are dependent on AHL signaling.

Quorum quenching enzymes have also been shown to reduce biofilm formation. nih.gov The degradation of AHLs can prevent the coordinated gene expression required for biofilm maturation and the production of extracellular polymeric substances that form the biofilm matrix. This approach offers a potential strategy to combat chronic infections where biofilms play a central role. The disruption of quorum sensing can also lead to the downregulation of efflux pumps, which contribute to multidrug resistance in some bacteria. nih.gov

Advanced Methodologies for Studying N Octadecanoyl L Homoserine Lactone

Biosensor Systems for N-Octadecanoyl-L-Homoserine Lactone Detection

Biosensors are a primary tool for detecting the presence and biological activity of AHLs. These systems typically utilize a bacterial strain that has been genetically engineered to produce a measurable signal in response to specific AHLs.

Reporter gene systems are a cornerstone of AHL detection. researchgate.net These systems are built around a receptor protein that recognizes AHLs and a promoter that controls the expression of a reporter gene. When the AHL is present, it binds to the receptor, activating the promoter and leading to the production of a detectable protein.

Commonly used reporter genes include:

β-galactosidase (lacZ): In the presence of a suitable substrate like X-Gal, β-galactosidase produces a blue color, allowing for colorimetric detection. nih.govnih.gov The intensity of the color can be proportional to the amount of the AHL present. nih.gov

Bioluminescence (lux operon): Genes from the Vibrio fischeri lux operon (luxCDABE) can be used to generate light. researchgate.net The intensity of bioluminescence provides a highly sensitive measure of AHL concentration.

Green Fluorescent Protein (GFP): GFP and its variants are proteins that fluoresce when exposed to light of a specific wavelength. researchgate.net Fusing the gfp gene to an AHL-inducible promoter allows for the detection of AHLs through fluorescence, which can be monitored at the single-cell level. researchgate.net

A cell-free assay system derived from Agrobacterium tumefaciens has been developed to express β-galactosidase upon the addition of exogenous AHLs, significantly reducing assay times from over 24 hours to less than 3 hours. nih.govresearchgate.net

High-throughput screening (HTS) assays are essential for rapidly screening large numbers of samples or compounds for AHL activity or for inhibitors of AHL synthesis. These assays are often based on the reporter gene systems described above and are adapted for use in microplate formats.

A cell-free HTS method has been developed to identify inhibitors of AHL synthases. nih.gov This enzyme-coupled screen is effective against different AHL synthases, such as BmaI1 from Burkholderia mallei and YspI from Yersinia pestis. nih.gov Another approach utilizes a co-culture system where the AHL-producing strain is grown with the reporter strain, allowing for real-time measurement of AHL activity and enabling the screening of large libraries for mutants or compounds that block AHL synthesis. doaj.org

Analytical Techniques for this compound Quantification

While biosensors are excellent for detecting biological activity, analytical techniques are required for precise quantification and structural identification of AHLs. springernature.comnih.govnih.gov

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used method for the specific identification and quantification of AHLs directly from biological samples. springernature.comnih.govnih.govresearchgate.net This technique separates the different molecules in a sample based on their chemical properties, which are then detected and fragmented by the mass spectrometer to provide structural information and precise quantification. This method has been successfully used to detect AHLs in complex samples like activated sludge. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable tool for the analysis of AHLs. nih.gov This technique is known for its speed and has been successfully applied to the quantitative analysis of AHLs in low-volume culture supernatants of bacteria like Pseudomonas aeruginosa. nih.gov Isotope-labeled AHL standards can be used to generate accurate standard curves for quantification in the low picomolar range. nih.gov MALDI-MSI (Mass Spectrometry Imaging) has also been employed to visualize the distribution of AHLs within biofilms, revealing that molecules like N-butanoyl-L-homoserine lactone and N-3-oxo-dodecanoyl-L-homoserine lactone are produced in the early stages of Pseudomonas putida biofilm formation. nih.gov

Quantifying AHLs in complex environmental or biological samples presents several challenges. The presence of other molecules can interfere with the detection and quantification of AHLs. nih.gov For instance, in activated sludge, the presence of proteases and extracellular polymeric substances (EPS) can negatively impact the recovery of AHLs. researchgate.net The addition of protease inhibitors and EPS extraction steps have been shown to improve the recovery rates of AHLs. researchgate.net Furthermore, the inherent chemical properties of different AHLs, such as the long acyl chain of this compound, can lead to their localization in lipophilic environments, making their extraction and quantification more complex. medchemexpress.comcaymanchem.comacetherapeutics.com

Genetic and Molecular Biology Approaches

The study of N-acyl-homoserine lactone (AHL) signaling, including the specific activities of this compound (C18-HSL), heavily relies on genetic and molecular biology techniques. These approaches allow researchers to dissect the regulatory circuits, identify the genes controlled by quorum sensing (QS), and understand the resulting phenotypes. The core of AHL-mediated QS involves a signal synthase (a LuxI homolog) that produces the AHL molecule and a transcriptional regulator (a LuxR homolog) that binds the AHL to control gene expression. nih.govnih.gov Genetic manipulation of the genes encoding these proteins is fundamental to elucidating their function.

Gene Knockouts and Overexpression Studies

Gene knockout and overexpression studies are powerful tools for determining the functional role of genes involved in the C18-HSL signaling pathway. By deleting or inactivating a specific gene (knockout) or increasing its expression (overexpression), scientists can observe the resulting changes in the organism's behavior and physiology.

Gene Knockouts: Creating targeted mutations, often through transposon mutagenesis or homologous recombination, in the AHL synthase (luxI-type) or regulator (luxR-type) genes is a primary strategy. A knockout of the synthase gene prevents the production of the specific AHL, allowing researchers to identify the phenotypes that are lost. For instance, a knockout of the swrI gene in Serratia liquefaciens, which produces shorter-chain AHLs, resulted in a mutant that was defective in surfactant production and unable to swarm. psu.edu Similarly, mutating the carI gene, an AHL synthase in the pathogen Erwinia carotovora, rendered the bacterium avirulent, directly linking quorum sensing to pathogenicity. nih.govresearchgate.net

In the context of long-chain AHLs like C18-HSL, which is produced by organisms such as Sinorhizobium meliloti, knocking out the sinI synthase gene would be the definitive method to confirm its role in processes like symbiosis and biofilm formation. nih.govacetherapeutics.commedchemexpress.com Likewise, knocking out the corresponding LuxR-type regulator can reveal its function as either a positive or negative regulator. In Burkholderia cepacia, a cepR (regulator) mutant was found to be deficient in protease production but surprisingly hyperproduced the siderophore ornibactin, indicating that CepR acts as a negative regulator for ornibactin synthesis. nih.gov

Overexpression Studies: Overexpression involves engineering the organism to produce a higher-than-normal level of a specific protein. This can be achieved by placing the gene under the control of a strong, constitutive promoter. Overexpressing a LuxI-type synthase can lead to the hyperproduction of its corresponding AHL, which can sometimes force the expression of QS-controlled genes even at low cell densities. A novel application of this principle involves expressing AHL synthase genes in other organisms. Researchers have successfully expressed bacterial AHL synthase genes in transgenic plants. nih.govnih.gov For example, expressing the expI gene from Erwinia carotovora in tobacco plants caused the plants to produce the bacterial signal molecule, which led to enhanced resistance against the pathogen. nih.gov This approach offers a unique way to study plant-microbe interactions and explore new strategies for disease control.

| Gene Manipulated | Organism | Method | Key Finding/Phenotypic Change | Reference |

|---|---|---|---|---|

| cepR (Regulator) | Burkholderia cepacia | Gene Knockout | Became protease deficient and N-octanoyl-L-homoserine lactone negative; hyperproduced ornibactin, indicating CepR is a negative regulator of its synthesis. | nih.gov |

| swrI (Synthase) | Serratia liquefaciens | Gene Knockout | Defective in producing N-butanoyl-L-homoserine lactone and N-hexanoyl-L-homoserine lactone; impaired surfactant production and swarming motility. | psu.edu |

| carI (Synthase) | Erwinia carotovora | Gene Knockout | Rendered the strain avirulent, demonstrating the link between AHL production and pathogenicity. | nih.govresearchgate.net |

| expI (Synthase) | Erwinia carotovora (gene) in Tobacco (host) | Overexpression (in plant) | Transgenic tobacco plants produced AHLs and exhibited enhanced resistance to infection by wild-type E. carotovora. | nih.gov |

| yenI (Synthase) | Yersinia enterocolitica (gene) in Tobacco (host) | Overexpression (in plant) | Transgenic tobacco plants produced cognate AHLs, which could activate bacterial biosensors and restore lost functions (e.g., biocontrol, pathogenicity) to synthase-mutant bacteria. | nih.govresearchgate.net |

Future Directions and Research Gaps

Unraveling the Full Spectrum of C18-HSL Regulated Genes

While it is established that C18-HSL, through its interaction with LuxR-type transcriptional regulators, controls a variety of phenotypes including biofilm formation and virulence factor production, the complete repertoire of genes under its control remains to be fully elucidated. caymanchem.comacetherapeutics.com In S. meliloti, the SinI/SinR system is responsible for producing long-chain AHLs, including C18-HSL, which regulate processes crucial for their symbiotic relationship with host plants, such as nodule formation, swarming motility, and chemotaxis. nih.govnih.gov However, a comprehensive transcriptomic analysis is needed to identify all genes directly and indirectly influenced by C18-HSL. This would provide a more complete picture of its regulatory network and its role in bacterial physiology and symbiosis.

Detailed Mechanisms of C18-HSL Interkingdom Signaling

There is growing evidence that AHLs, including long-chain variants like C18-HSL, participate in interkingdom signaling, influencing the behavior of eukaryotic hosts. mdpi.com For instance, plants can perceive AHLs, which can trigger defense responses and modulate growth. mdpi.comnih.gov In the model legume Medicago truncatula, AHLs have been shown to influence nodulation and gene expression. mdpi.com However, the precise molecular mechanisms by which plant and animal cells detect and respond to C18-HSL are not well understood. Identifying the specific receptors and signaling pathways in eukaryotes that are targeted by C18-HSL is a critical area for future research. This knowledge will be vital for understanding the complex interactions within the holobiont, the host organism and its associated microbial communities. mdpi.com

Development of Targeted Quorum Quenching Therapeutics

Given the role of quorum sensing in bacterial pathogenesis, disrupting this communication system, a strategy known as quorum quenching (QQ), has emerged as a promising anti-virulence approach. caymanchem.comnih.gov This involves inhibiting the synthesis, signaling, or reception of AHLs. nih.govnih.gov Developing therapeutics that specifically target the C18-HSL signaling pathway could offer a way to control pathogenic bacteria without exerting the selective pressure that leads to antibiotic resistance. nih.gov Strategies could include the development of small molecules that act as antagonists to C18-HSL receptors or enzymes that degrade the C18-HSL molecule. nih.govnih.govmdpi.com Further research into the structure-activity relationships of C18-HSL and its analogs can guide the rational design of such targeted therapeutics. nih.gov

Ecological Significance of C18-HSL in Diverse Environments

The ecological role of C18-HSL extends beyond the well-studied legume-rhizobia symbiosis. Long-chain AHLs have been detected in various environments, including soil and aquatic ecosystems, as well as in association with different organisms. acetherapeutics.comwikipedia.org For example, C18-HSL has been identified in saliva from individuals with dental caries. nih.gov Understanding the distribution and function of C18-HSL in these diverse settings is crucial for appreciating its broader ecological impact. Research should focus on how C18-HSL mediates interactions within complex microbial communities and between bacteria and a wider range of hosts. nih.gov This includes investigating its role in biofilm formation on various surfaces and its influence on the composition and function of microbiomes. nih.gov

Impact of Environmental Factors on C18-HSL Dynamics

The stability and activity of AHL molecules can be influenced by environmental conditions such as pH and temperature. researchgate.net The hydrophobic nature of long-chain AHLs like C18-HSL means they tend to localize in the lipophilic environments of bacterial cells and may require active transport mechanisms like efflux pumps or outer membrane vesicles for dissemination. caymanchem.comacetherapeutics.com Future research should systematically investigate how various environmental parameters affect the production, diffusion, and degradation of C18-HSL. This knowledge is essential for predicting its signaling range and efficacy in different ecological niches and for developing effective quorum quenching strategies that are robust under varying environmental conditions. Standardized analytical methods are needed for the accurate detection and quantification of C18-HSL in complex environmental samples. nih.govmdpi.comepa.gov

Long-Term Effects of Quorum Quenching on Microbial Communities

While quorum quenching holds promise as an antimicrobial strategy, its long-term consequences on microbial communities are largely unknown. nih.gov Disrupting C18-HSL signaling could have unintended effects on the structure and function of complex microbial ecosystems, potentially altering the balance between beneficial and pathogenic microorganisms. nih.gov For instance, QQ has been shown to influence the structure of both bacterial and fungal communities in membrane bioreactors. nih.gov It is crucial to conduct long-term studies to assess the ecological impact of sustained quorum quenching. This includes evaluating the potential for bacteria to develop resistance to QQ strategies and understanding how the disruption of one signaling pathway might be compensated by others within the microbial community. nih.gov

常见问题

Q. What methodologies are commonly employed to detect N-octadecanoyl-L-homoserine lactone (C18-HSL) in bacterial cultures?

C18-HSL detection involves:

- Thin-layer chromatography (TLC) with bioreporter strains (e.g., Agrobacterium tumefaciens with lacZ fusions) for semi-quantitative analysis .

- GFP-based biosensors (e.g., Vibrio fischeri LuxR-PluxI systems) for real-time, single-cell resolution monitoring .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural identification and quantification, especially in complex mixtures .

Q. Table 1: Comparison of AHL Detection Methods

| Method | Sensitivity | Specificity | Throughput | Applications |

|---|---|---|---|---|

| TLC + Bioreporter | 5–50 nM | Moderate | Low | Initial screening |

| LC-MS/MS | 0.1–1 nM | High | High | Structural confirmation |

| GFP Biosensors | 5 nM | High | Medium | Real-time spatial dynamics |

Q. How does acyl chain length influence C18-HSL diffusion and receptor activation?

Longer chains (e.g., C18) exhibit reduced passive diffusion due to hydrophobicity, relying on active transport. LuxR-type receptors (e.g., LasR) accommodate long chains via hydrophobic pockets, but optimal activation often occurs with C8–C12 AHLs. Radiolabeled uptake assays and logP calculations clarify diffusion-receptor relationships .

Q. What safety protocols are essential for handling C18-HSL?

- Use nitrile gloves and lab coats to prevent dermal exposure.

- Store at -20°C in airtight containers to prevent degradation.

- Dispose of waste per institutional guidelines for bioactive compounds .

Advanced Questions

Q. How can researchers resolve contradictions in C18-HSL activity across bacterial species?

Contradictions arise from receptor specificity (e.g., LasR prefers 3-oxo-C12-HSL) or interference from coexisting AHLs. Methods include:

Q. What metabolic pathways degrade C18-HSL, and how can this inform biofilm disruption?

Variovorax paradoxus degrades C18-HSL via lactonase-mediated ring opening, followed by β-oxidation of the acyl chain . Applications:

Q. What structural dynamics govern C18-HSL-LuxR interactions?

Q. How can isotopic labeling distinguish endogenous C18-HSL from contamination?

Q. What role does C18-HSL play in multispecies biofilm signaling?

Q. How do computational models predict C18-HSL signaling dynamics?

Q. What growth conditions optimize C18-HSL studies in model organisms?

Q. Table 2: AHL Chain Length Effects

| Chain Length | Diffusion Efficiency | Receptor Affinity | Typical Producers |

|---|---|---|---|

| C4 | High | Low | Vibrio fischeri |

| C8–C12 | Moderate | High | Pseudomonas aeruginosa |

| C14–C18 | Low | Variable | Marine Rhodobacteraceae |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。